N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine is a synthetic compound with a complex molecular structure It is characterized by the presence of an ethoxyphenyl group, an ethyl group, and a methyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzyl chloride with 1-ethyl-5-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.
Etazene: N,N-diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}-ethan-1-amine, a synthetic opioid.
N-Pyrrolidino Etonitazene: A novel opioid with structural similarities to etazene.
Uniqueness
N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine stands out due to its unique combination of functional groups and its potential applications across various fields. Its distinct chemical structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C15H21N3O |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C15H21N3O/c1-4-18-12(3)15(11-17-18)16-10-13-6-8-14(9-7-13)19-5-2/h6-9,11,16H,4-5,10H2,1-3H3 |
InChI Key |
SZBITDIJSALBKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC=C(C=C2)OCC)C |
Origin of Product |
United States |
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